4-(But-3-enamido)benzoic acid

Description

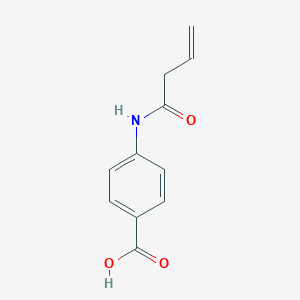

4-(But-3-enamido)benzoic acid is a benzoic acid derivative featuring a but-3-enamido (-NHCOCH₂CH=CH₂) substituent at the para position of the aromatic ring. This compound combines the carboxylic acid functionality of benzoic acid with an unsaturated amide group, which confers unique chemical reactivity, such as participation in Michael addition or polymerization reactions. Its synthesis typically involves the reaction of 4-aminobenzoic acid with but-3-enoyl chloride in the presence of a base (e.g., Na₂CO₃) in dry THF, followed by purification via recrystallization . The presence of the α,β-unsaturated amide group distinguishes it from other benzoic acid derivatives, making it valuable in materials science and pharmaceutical intermediate synthesis.

Properties

CAS No. |

152128-32-0 |

|---|---|

Molecular Formula |

C11H11NO3 |

Molecular Weight |

205.21 g/mol |

IUPAC Name |

4-(but-3-enoylamino)benzoic acid |

InChI |

InChI=1S/C11H11NO3/c1-2-3-10(13)12-9-6-4-8(5-7-9)11(14)15/h2,4-7H,1,3H2,(H,12,13)(H,14,15) |

InChI Key |

FUQISPANNGKXPB-UHFFFAOYSA-N |

SMILES |

C=CCC(=O)NC1=CC=C(C=C1)C(=O)O |

Canonical SMILES |

C=CCC(=O)NC1=CC=C(C=C1)C(=O)O |

Synonyms |

Benzoic acid, 4-[(1-oxo-3-butenyl)amino]- (9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(but-3-enoylamino)benzoic acid can be achieved through a multi-step process involving the following key steps:

Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the synthesis of 4-(but-3-enoylamino)benzoic acid can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(but-3-enoylamino)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Amines and alcohols.

Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

4-(but-3-enoylamino)benzoic acid has several scientific research applications, including:

Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of pharmaceutical agents with antimicrobial, anticancer, and anti-inflammatory properties.

Materials Science: It is used in the development of novel materials with specific electronic and optical properties.

Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 4-(but-3-enoylamino)benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 4-(But-3-enamido)benzoic acid and related benzoic acid derivatives are summarized below, with key data and applications highlighted.

Table 1: Comparative Analysis of Benzoic Acid Derivatives

Key Findings:

Structural Variations and Reactivity: The but-3-enamido group in the target compound introduces unsaturation, enabling conjugation and reactivity in cycloaddition or polymerization reactions. This contrasts with the electron-withdrawing sulfonyl group in the sulfonamide derivative (), which lowers pKa (2.77) and enhances acidity . 4-Amino-3-bromobenzoic acid (–8) lacks an amide group but features bromine, enabling halogen-based coupling reactions. Its orthorhombic crystal structure suggests distinct packing efficiency compared to amorphous analogs .

Synthetic Flexibility :

- Derivatives like 4-(4-methylbenzamido)benzoic acid () are synthesized via straightforward acylation, whereas sulfonamide derivatives require sulfonylation reagents .

Biological and Material Applications: The plant-derived methoxy-hydroxybenzoate () highlights natural product diversity, whereas synthetic derivatives (e.g., sulfonamide) are tailored for drug design .

Q & A

Q. How can synthetic routes be modified to enhance the thermal stability of this compound derivatives?

- Methodological Answer : Introduce electron-withdrawing substituents (e.g., nitro or cyano groups) on the benzoic acid ring to stabilize the amide bond. Monitor thermal stability via TGA/DSC (e.g., heating rate 10°C/min under nitrogen). For example, derivatives with methoxy groups show decomposition temperatures >200°C .

Q. What experimental approaches are recommended for studying the metabolic pathways of this compound in biological systems?

- Methodological Answer : Use isotopically labeled - or -4-(But-3-enamido)benzoic acid in tracer studies. LC-MS/MS (e.g., Creative Proteomics’ platform) enables detection of metabolites like hydroxylated or conjugated derivatives . Compare with known pathways of structurally similar benzoic acid derivatives .

Q. How can crystallographic disorder in the but-3-enamido chain be modeled and refined?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.